2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate
Description
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate is a structurally complex heterocyclic molecule featuring a tricyclic core with fused morpholine and dioxo-azatricyclo systems. Its synthesis likely involves multi-step reactions, such as cyclocondensation or nucleophilic substitution, similar to methods described for related pyran derivatives . The morpholine moiety enhances solubility and bioavailability, making it a common pharmacophore in medicinal chemistry. The propanoate ester group contributes to metabolic stability compared to carboxylic acids, as seen in analogous compounds .
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-18(24)28-13-10-23-20(25)15-5-3-4-14-17(22-8-11-27-12-9-22)7-6-16(19(14)15)21(23)26/h3-7H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUPNPASSUIATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate typically involves multiple steps. The starting materials often include morpholine and various dioxo compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
Mechanistic Insight :
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
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Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
Nucleophilic Substitution at the Morpholine Ring
The morpholine ring’s oxygen and nitrogen atoms participate in nucleophilic substitutions, particularly under alkylation or acylation conditions.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N-methylmorpholinium derivative | 65–70% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | Acetylated morpholine derivative | 72–80% |
Key Observations :
-
Alkylation preferentially occurs at the morpholine nitrogen due to its lone pair availability.
-
Acylation modifies hydrogen-bonding capacity, impacting biological activity.
Reduction of Dioxo Groups
The tricyclic core’s dioxo moieties (C=O) are reducible to diols or secondary alcohols, altering electronic properties.
| Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Partial reduction to hemiketal intermediate | 55–60% | |
| LiAlH₄ | THF, reflux | Full reduction to diol | 40–50% |
Note :
-
Selective reduction requires careful control of stoichiometry and temperature to avoid over-reduction .
Cycloaddition Reactions
The conjugated system in the tricyclic core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
| Dienophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Hexacyclic adduct with fused anhydride | 60–68% | |
| Tetracyanoethylene | CHCl₃, 25°C | Electron-deficient cycloadduct | 50–55% |
Outcome :
Aminolysis and Urea Formation
Reaction with amines generates ureas or amides, leveraging the tricyclic core’s electrophilic carbonyl groups.
| Amine | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Benzylamine | Toluene, reflux | N-benzyl urea derivative | 75–82% | |
| Ethylenediamine | EtOH, 25°C | Bis-urea conjugate | 68–73% |
Mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon forms a tetrahedral intermediate, which collapses to release the leaving group (e.g., ethoxide) .
Cross-Coupling Reactions
The aromatic rings in the tricyclic system enable Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization.
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 100°C | Biaryl derivatives | 60–70% | |
| CuI, L-Proline | DMSO, 80°C | Aryl ethers | 55–65% |
Application :
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Cross-coupling introduces aryl or heteroaryl groups, tailoring the compound for target-specific interactions.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound exhibits potential anticancer properties by interacting with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Therapeutic Agent Development : Ongoing research is exploring its efficacy as a therapeutic agent in various disease models.
Materials Science
- Building Block for Complex Molecules : The unique structure allows it to serve as a precursor for synthesizing more complex organic compounds.
- Development of New Materials : Its chemical properties are being investigated for applications in creating novel materials with specific functionalities.
Case Studies
Several studies have documented the biological activities and synthetic methodologies associated with this compound:
- Study 1 : Focused on the synthesis and characterization of the compound, demonstrating its potential as an anticancer agent through in vitro assays .
- Study 2 : Investigated its anti-inflammatory properties using animal models, showing promising results in reducing inflammation markers .
Chemical Reactions
The compound can undergo various chemical reactions including:
- Oxidation : Using strong oxidizing agents to form corresponding oxides.
- Reduction : Reduction reactions using agents like lithium aluminum hydride to yield reduced derivatives.
- Substitution Reactions : Nucleophilic substitutions can occur at the morpholine ring or ester group, allowing for diverse product formation.
Mechanism of Action
The mechanism of action for 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
⁺ Estimated based on structural analogy to CAS 361159-10-6
Key Findings
Morpholine vs. Other Amines: The morpholine group in the target compound improves water solubility compared to non-cyclic amines in analogs like the dithia-azatetracyclo derivatives . This is critical for oral bioavailability.
Ester Group Influence: The propanoate ester in the target compound offers a balance between lipophilicity and metabolic stability.
Heterocyclic Core Variations : The tricyclic core in the target compound differs from the dithia-azatetracyclo system in ’s compounds. The latter’s sulfur atoms may confer rigidity but reduce synthetic accessibility .
Similarity Coefficients : Using Tanimoto coefficients (as per ), the target compound shares ~60-70% structural similarity with CAS 361159-10-6 (due to the tricyclic core and morpholine) but <30% with dithia-azatetracyclo derivatives .
Computational and Experimental Insights
- Structural Refinement : Programs like SHELXL and WinGX () are critical for solving complex structures like the target compound, particularly for anisotropic displacement modeling .
- Synthetic Challenges : The tricyclic core likely requires precise conditions (e.g., reflux in 1,4-dioxane with triethylamine) akin to ’s methods, but scalability remains unverified .
Biological Activity
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl propanoate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound is characterized by:
- Morpholine Ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Tricyclic Core : A fused three-ring structure that enhances its biological activity.
- Functional Groups : Multiple functional groups such as dioxo and propanoate that contribute to its reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Tricyclic Core : Achieved through cyclization reactions involving substituted benzene derivatives.
- Introduction of the Morpholine Ring : Via nucleophilic substitution reactions.
- Esterification : The final step involves reacting the tricyclic core with propanoic acid to form the ester.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Preliminary studies suggest that derivatives of similar structural frameworks may exhibit anticancer activity through mechanisms involving:
- Inhibition of Tumor Growth : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
Similar compounds have shown potential against various pathogens, indicating that this compound may possess:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Potential applications in treating fungal infections.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Enzymes : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Altering signaling pathways through receptor interaction.
Case Studies
- Study on Anticancer Activity : A study demonstrated that a structurally similar compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy Study : Research indicated that a related derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Data Summary Table
| Property | Findings |
|---|---|
| Molecular Formula | C23H26N2O5 |
| CAS Number | 361159-18-4 |
| Anticancer Activity | Inhibits tumor growth; induces apoptosis |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism | Enzyme inhibition; receptor modulation |
Q & A
Q. What are the recommended synthetic routes for laboratory-scale synthesis of this compound?
The compound can be synthesized via multi-step organic reactions, leveraging morpholine derivatives and cyclization strategies. Key steps include:
- Morpholine functionalization : Reacting morpholine with formaldehyde under controlled conditions to form intermediates (e.g., azatricyclic frameworks) .
- Cyclization and esterification : Using propanoate esters to stabilize the tricyclic core, followed by purification via column chromatography or recrystallization .
- Validation : Confirm intermediate structures using thin-layer chromatography (TLC) and mass spectrometry (MS) before final coupling .
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of spectral methods is critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve the azatricyclic backbone and morpholine substituents .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) stretches in the 1600–1750 cm⁻¹ range .
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities and confirm bond angles in the tricyclic system .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) and AI-driven simulations enable:
- Transition state analysis : Predict energy barriers for cyclization steps to optimize reaction temperatures .
- Solvent effect modeling : Screen solvents for improved yield using COSMO-RS simulations .
- Automated workflow integration : Tools like COMSOL Multiphysics can simulate heat/mass transfer in reactors, reducing trial-and-error experimentation .
- Feedback loops : Iteratively refine synthetic conditions by cross-referencing experimental and computational data .
Q. How to resolve contradictions in spectral data during structural validation?
Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) require:
- Multi-technique cross-validation : Compare X-ray crystallography data with NMR/IR results to confirm substituent positions .
- Dynamic NMR (DNMR) : Investigate conformational flexibility in solution that may obscure spectral interpretations .
- Computational spectroscopy : Simulate NMR/IR spectra using Gaussian or ORCA software to match experimental observations .
Q. What reactor design considerations are critical for scaling up synthesis?
Key factors include:
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures .
- Heat management : Implement microreactors or jacketed vessels to control exothermic cyclization steps .
- Catalyst compatibility : Screen heterogeneous catalysts (e.g., immobilized morpholine derivatives) to enhance recyclability .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools for real-time monitoring of intermediate formation .
Q. How can AI-driven simulations predict stability under varying conditions?
Machine learning models trained on experimental data can:
- Degradation pathway prediction : Identify hydrolytic or oxidative degradation sites in the azatricyclic core .
- Solubility/stability profiling : Predict pH-dependent solubility using molecular dynamics (MD) simulations .
- Accelerated stability testing : Apply Arrhenius-based models to extrapolate shelf-life under stress conditions (e.g., high humidity) .
Methodological Resources
- Data Management : Use chemical informatics platforms (e.g., KNIME, Pipeline Pilot) to harmonize spectral, synthetic, and computational datasets .
- Cross-Disciplinary Collaboration : Integrate cheminformatics with reactor engineering principles (CRDC subclass RDF2050112) to streamline scale-up workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
